4,6-diethoxy-1H-indole-2-carboxylic Acid
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Overview
Description
4,6-Diethoxy-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . For example, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s diverse biological activities.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4,6-Diethoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Moreover, it can modulate metabolic pathways, leading to altered energy production and utilization within cells . These effects underscore the compound’s potential in cancer therapy and other medical applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and organ damage . Studies have identified specific dosage thresholds that maximize the compound’s therapeutic potential while minimizing harmful effects . These findings are crucial for determining safe and effective dosage regimens in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization within cells . Additionally, this compound can influence the synthesis and degradation of other biomolecules, contributing to its diverse biological effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, this compound can accumulate in specific tissues, leading to localized effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the mitochondria, where it influences energy production and apoptosis . Understanding these localization mechanisms is essential for elucidating the compound’s molecular mechanism and optimizing its use in research and therapeutic applications.
Preparation Methods
The synthesis of 4,6-diethoxy-1H-indole-2-carboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole.
Reaction Conditions: The key steps involve the introduction of ethoxy groups at the 4 and 6 positions of the indole ring. This can be achieved through ethylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
4,6-Diethoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation can be performed under controlled conditions to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
4,6-Diethoxy-1H-indole-2-carboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Indole derivatives, including this compound, have shown potential in the treatment of various diseases such as cancer, microbial infections, and neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4,6-Diethoxy-1H-indole-2-carboxylic Acid can be compared with other indole derivatives:
Properties
IUPAC Name |
4,6-diethoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-17-8-5-10-9(12(6-8)18-4-2)7-11(14-10)13(15)16/h5-7,14H,3-4H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFZHTBZFHZHGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C(N2)C(=O)O)C(=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.